molecular formula C17H15ClN4O2S B11769527 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11769527
M. Wt: 374.8 g/mol
InChI Key: RCLDLDWOZXQNOT-UHFFFAOYSA-N
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Description

2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate halide.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole intermediate with a thiol derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like ketones or aldehydes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms and cancer cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Similar structure with a different heterocyclic ring.

    4-Phenyl-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of the triazole ring and chlorophenoxy group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15ClN4O2S/c18-12-6-8-14(9-7-12)24-10-16-20-21-17(25-11-15(19)23)22(16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,23)

InChI Key

RCLDLDWOZXQNOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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